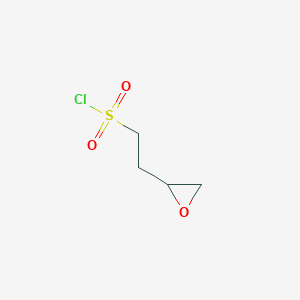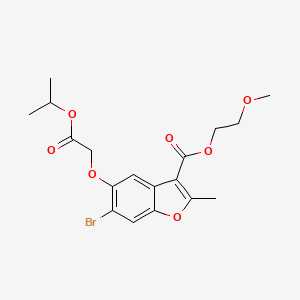
azepan-1-yl(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including an azepane ring, a piperidine ring, a pyrazole ring, and a methoxy group . These functional groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as hydrazine-coupled pyrazoles, have been synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole-bearing compounds are known for their diverse pharmacological effects .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, specific information on the physical and chemical properties of this compound was not found .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Azepan-1-yl(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methanone is part of a broader category of compounds that have been extensively studied for their synthesis processes and structural characteristics. Studies like those by Ohba et al. (1986) focus on the thermolysis of aryl azides to produce various azepines, including methods that may relate to the synthesis of azepan-1-yl derivatives (Ohba et al., 1986). Similarly, research by Purvis et al. (1984) describes photolysis processes for aryl azides, yielding azepine products, which could offer insights into the synthesis pathways of related compounds (Purvis et al., 1984).
Pharmacological Studies
The compound belongs to a class of chemicals that have been explored for their pharmacological potential. For instance, molecular interaction studies of similar compounds reveal insights into receptor binding and antagonist activity, highlighting the therapeutic potential of azepan-1-yl derivatives in drug discovery. Shim et al. (2002) present a detailed analysis of the molecular interactions of a cannabinoid receptor antagonist, providing a foundation for understanding how this compound might interact with biological targets (Shim et al., 2002).
Antimicrobial and Antitrypanosomal Activity
Exploratory research into the antimicrobial and antitrypanosomal activities of novel compounds highlights the potential of azepan-1-yl derivatives in addressing infectious diseases. Elsayed et al. (2017) discovered a new azepino-diindole alkaloid with significant antibacterial and antitrypanosomal properties, suggesting that similar structural compounds could also exhibit potent bioactivities (Elsayed et al., 2017).
Neuroprotective Potential
The exploration of neuroprotective agents is a critical area of pharmaceutical research. Compounds structurally related to azepan-1-yl derivatives have been evaluated for their neuroprotective effects, potentially offering new avenues for the treatment of neurological disorders. Szydlowska et al. (2007) assessed the neuroprotective activity of mGlu1 and mGlu5 antagonists, providing insight into how azepan-1-yl derivatives might contribute to neuroprotection (Szydlowska et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
azepan-1-yl-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-20-13-15(16(19-20)25-2)18(24)22-11-7-14(8-12-22)17(23)21-9-5-3-4-6-10-21/h13-14H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYFESFUBWJWPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)N3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2357408.png)
![N-(2-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2357410.png)
![4-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B2357411.png)
![5-Bromo-2-({1-[(2,5-difluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2357412.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2357413.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357415.png)

![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357418.png)


![(E)-4-(Dimethylamino)-N-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl]but-2-enamide](/img/structure/B2357424.png)


![ethyl 4-(2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2357431.png)